molecular formula C12H22N4 B13485668 2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

Cat. No.: B13485668
M. Wt: 222.33 g/mol
InChI Key: WFPCKBJGMHUTHG-UHFFFAOYSA-N
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Description

2-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound with the molecular formula C12H22N4 and a molecular weight of 222.33 g/mol. It features a 1,2,4-triazole heterocyclic core, a privileged scaffold in medicinal chemistry known for its significant interactions with biological receptors. The 1,2,4-triazole ring acts as a stable bioisostere for amide and ester functional groups, contributing to the compound's potential to exhibit diverse biological activities. This ring system is capable of dipole-dipole interactions, hydrogen bonding, and coordination with metal ions, which is critical for binding to enzyme active sites, such as the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key target in antifungal research . The specific substitution pattern on the triazole core, including the cyclohexyl group and the propan-1-amine side chain, is designed to fine-tune the molecule's physicochemical properties, including lipophilicity and solubility, for optimal pharmacokinetic profiles . This compound is structurally categorized as a heterocyclic building block and is of high interest in hit-to-lead optimization campaigns in drug discovery. Researchers can utilize it in the synthesis of more complex molecules or as a scaffold for developing novel bioactive compounds. Its structure suggests potential applicability in various research areas, including the development of central nervous system (CNS) agents, given the ongoing research into triazole-containing compounds for striatal-associated disorders like addiction and Parkinson's disease . It is supplied for research and development purposes only. This product is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

2-(5-cyclohexyl-2-methyl-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C12H22N4/c1-9(8-13)12-14-11(15-16(12)2)10-6-4-3-5-7-10/h9-10H,3-8,13H2,1-2H3

InChI Key

WFPCKBJGMHUTHG-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=NC(=NN1C)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the use of Debus-Radiszewski synthesis, Wallach synthesis, and Marckwald synthesis .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles.

Scientific Research Applications

2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the nitrogen atoms of the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can lead to various therapeutic effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogs with Alkyl Substituents on the Triazole Ring

(a) 1-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS: 1339007-12-3)
  • Molecular Formula : C8H16N4
  • Molecular Weight : 168.24 g/mol
  • Key Differences: The ethyl group (C2H5) replaces the cyclohexyl substituent, reducing steric bulk and hydrophobicity.
(b) 3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS: 1343370-49-9)
  • Molecular Formula : C9H18N4
  • Molecular Weight : 182.27 g/mol
  • Key Differences : The isopropyl (C3H7) group provides intermediate steric bulk between ethyl and cyclohexyl. Its branched structure may enhance metabolic stability compared to linear alkyl chains while maintaining moderate lipophilicity .
(c) 1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine (CAS: 1342979-10-5)
  • Molecular Formula : C12H22N4
  • Molecular Weight : ~222.34 g/mol
  • Key Differences : The amine group is positioned on the second carbon of the propane chain (propan-2-amine), altering spatial orientation. This stereochemical difference could impact binding affinity in biological systems compared to the target compound’s propan-1-amine chain .

Analogs with Heterocyclic Modifications

(a) 2-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine (CAS: 1042521-80-1)
  • Molecular Formula : C9H14N6O
  • Molecular Weight : 222.25 g/mol
  • Key Differences : Incorporates an oxadiazole ring instead of a triazole. Oxadiazoles are electron-deficient, which may enhance hydrogen-bonding interactions but reduce aromatic stabilization. The methyl group on the oxadiazole further modifies electronic properties .
(b) 3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine (CAS: 1006454-49-4)
  • Molecular Formula : C10H13ClF3N3
  • Molecular Weight : 267.68 g/mol
  • Key Differences : A pyrazole ring replaces the triazole, with chloro (Cl) and trifluoromethyl (CF3) substituents. These electron-withdrawing groups enhance metabolic stability and may improve antimicrobial activity, as seen in other halogenated triazole derivatives .

Biological Activity

2-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a triazole derivative with potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The presence of the cyclohexyl group contributes to its unique chemical properties.

Structural Representation

\text{Chemical Formula C 12}H_{18}N_{4}}

Anticancer Activity

Research has shown that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that similar compounds can inhibit thymidylate synthase, a critical enzyme in DNA synthesis.

CompoundCell Line TestedIC50 (μM)
2-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amineMCF-7TBD
2-(4-((5-(isopropylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-triazol-1-yl)phenolHCT-1162.6
Compound 9HepG21.4

Preliminary data suggest that 2-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine may exhibit similar anticancer properties due to its structural features that allow for effective enzyme interaction and inhibition .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. Compounds similar to 2-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine have demonstrated significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
2-(3-Cyclohexyl-1-methyltriazol)-propanamineE. coliTBD
Compound XS. aureus12.5 μg/mL

These findings highlight the potential of this compound as an effective antimicrobial agent .

The biological activity of 2-(3-Cyclohexyl-1-methyltriazol)-propanamine is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar triazole compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding : The binding affinity of triazoles to various biological targets suggests potential interactions that could modulate cellular responses.
  • Non-covalent Interactions : The ability to form hydrogen bonds enhances the compound's efficacy in biological systems.

Case Studies

A series of studies have been conducted to evaluate the biological efficacy of triazole derivatives:

Study 1: Anticancer Efficacy

In a study involving synthesized triazole derivatives, specific compounds were tested against MCF-7 and HCT-116 cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of triazole derivatives against common pathogens. The results demonstrated effective inhibition at low concentrations, supporting their potential use in treating bacterial infections .

Q & A

Q. Table 1: Representative Synthesis Conditions

ParameterOptimal Range/ChoiceSource
Temperature80–100°C
SolventDMF or acetonitrile
CatalystCuI/TBTA
Purification MethodColumn chromatography

Advanced: How can researchers resolve discrepancies in NMR data when characterizing this compound?

Answer:
Discrepancies between experimental and theoretical NMR spectra often arise from tautomerism, conformational flexibility, or impurities. Mitigation strategies include:

  • 2D NMR Techniques : Use ¹H-¹³C HSQC and NOESY to confirm connectivity and spatial arrangements of cyclohexyl and triazole groups .
  • X-ray Crystallography : Resolve ambiguous proton assignments by determining the crystal structure (e.g., compare with triazole derivatives in ) .
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and match experimental data .

Q. Example Workflow :

Acquire high-resolution ¹H and ¹³C NMR spectra.

Cross-validate with 2D NMR and X-ray data.

Use Gaussian or ORCA software for theoretical modeling.

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and cyclohexyl substitution. Key signals include:
    • Triazole protons: δ 7.8–8.2 ppm (¹H NMR).
    • Cyclohexyl protons: δ 1.2–2.1 ppm (multiplet) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Q. Table 2: Key Spectral Signatures

TechniqueDiagnostic FeaturesSource
¹H NMRδ 7.8–8.2 ppm (triazole), 1.2–2.1 ppm (cyclohexyl)
HRMS[M+H]⁺ = Calculated m/z ± 0.001
IRN-H stretch at ~3300 cm⁻¹

Advanced: What strategies are recommended for analyzing contradictory data between theoretical and experimental molecular properties?

Answer:
Contradictions (e.g., logP, solubility) may stem from computational approximations or experimental artifacts. Address these by:

  • Multi-Method Validation : Compare results from DFT, molecular dynamics, and COSMO-RS models .
  • Experimental Replicates : Conduct triplicate measurements (e.g., HPLC purity assays) to identify outliers .
  • Solvent Effects : Adjust computational solvation models (e.g., SMD implicit solvent) to match experimental conditions .

Case Study : If experimental logP is higher than predicted, re-evaluate protonation states or consider aggregation effects in aqueous media .

Basic: What are the standard protocols for ensuring safety when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (similar to triazole derivatives in ) .
  • Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Note : Conduct a risk assessment using SDS templates from or 19 for specific toxicity data.

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase (COX) or kinase targets, leveraging triazole’s hydrogen-bonding capability .
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes .
  • Pharmacophore Mapping : Identify critical features (e.g., cyclohexyl hydrophobicity, triazole π-π stacking) using MOE or Phase .

Example Application : highlights oxadiazole-triazole hybrids as kinase inhibitors, suggesting similar targets for this compound.

Basic: What are the common impurities observed during synthesis, and how are they controlled?

Answer:

  • Byproducts : Unreacted azide/alkyne precursors or regioisomeric triazoles (e.g., 1,5 vs. 1,4 substitution).
  • Control Methods :
    • Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane).
    • Optimize catalyst loading (5–10 mol% CuI) to suppress regioisomers .
    • Use preparative HPLC (C18 column, acetonitrile/water) for final purification .

Advanced: What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., cyclohexyl → cyclopropyl) and compare bioactivity .
  • Biological Assays : Test against panels (e.g., NCI-60 cancer lines) with dose-response curves (IC₅₀ determination) .
  • Data Analysis : Use multivariate statistics (PCA or PLS) to correlate structural features (e.g., logP, H-bond donors) with activity .

Q. Table 3: SAR Design Example

Variable ModifiedAssay TypeStatistical Tool
Cyclohexyl substituentAnticancer (MTT)PCA
Triazole methylationAntimicrobial (MIC)PLS

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